molecular formula C7H5BrFNO2 B571937 Methyl 6-bromo-5-fluoronicotinate CAS No. 1214336-88-5

Methyl 6-bromo-5-fluoronicotinate

Cat. No.: B571937
CAS No.: 1214336-88-5
M. Wt: 234.024
InChI Key: PXHKAVXJQLVUBI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-fluoronicotinate is a heterocyclic compound with the molecular formula C7H5BrFNO2. This compound is used as a building block in the synthesis of various pharmaceutical and biochemical compounds .

Mechanism of Action

Target of Action

Methyl 6-bromo-5-fluoronicotinate is a chemical compound used in pharmaceutical and organic synthesis . It’s often the case with such compounds that their targets are discovered during the process of drug discovery and development.

Biochemical Pathways

Given its use in pharmaceutical and organic synthesis, it’s likely that it may be involved in various biochemical reactions, potentially serving as a precursor or an intermediate in these pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-5-fluoronicotinate can be synthesized through a multi-step reaction. One common method involves the reaction of methyl 6-bromo-5-fluoropyridine-3-carboxylate with cyclopropylboronic acid in the presence of potassium carbonate and 1,4-dioxane. The reaction mixture is flushed with nitrogen, and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) is added as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-fluoronicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

Scientific Research Applications

Methyl 6-bromo-5-fluoronicotinate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-5-fluoronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable building block in the synthesis of various complex molecules .

Properties

IUPAC Name

methyl 6-bromo-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHKAVXJQLVUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673235
Record name Methyl 6-bromo-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214336-88-5
Record name Methyl 6-bromo-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-fluoronicotinate
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